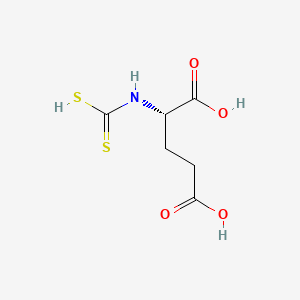
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique chemical structure, which includes a dithiocarboxy group, making it distinct from other glutamic acid derivatives. It is commonly used in scientific research and industrial applications due to its versatile properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt typically involves the reaction of L-glutamic acid with carbon disulfide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: L-glutamic acid, carbon disulfide, sodium hydroxide.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature of around 25-30°C.
Procedure: L-glutamic acid is dissolved in water, followed by the addition of sodium hydroxide. Carbon disulfide is then added slowly to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of the trisodium salt is complete.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The dithiocarboxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reactions are typically carried out in an aqueous medium at room temperature.
Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used under mild conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and substituted derivatives with different functional groups.
科学的研究の応用
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein folding, stability, and function due to its ability to form and break disulfide bonds.
Industry: The compound is used in the production of biodegradable chelating agents and as an additive in various industrial processes.
作用機序
The mechanism of action of Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt involves its ability to interact with proteins and enzymes through the formation and breaking of disulfide bonds. This interaction can modulate the activity and stability of proteins, making it a valuable tool in biochemical research. The compound targets specific cysteine residues in proteins, leading to changes in their conformation and function.
類似化合物との比較
Similar Compounds
Glutamic acid, N,N-diacetic acid, tetrasodium salt: Another derivative of glutamic acid used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications but different chemical structure.
Nitrilotriacetic acid (NTA): Another chelating agent with a different structure and properties.
Uniqueness
Glutamic acid, N-(dithiocarboxy)-, L-, trisodium salt is unique due to its dithiocarboxy group, which allows it to form and break disulfide bonds. This property makes it particularly useful in studies related to protein folding and stability, setting it apart from other chelating agents and glutamic acid derivatives.
特性
CAS番号 |
75808-54-7 |
|---|---|
分子式 |
C6H9NO4S2 |
分子量 |
223.3 g/mol |
IUPAC名 |
(2S)-2-(dithiocarboxyamino)pentanedioic acid |
InChI |
InChI=1S/C6H9NO4S2/c8-4(9)2-1-3(5(10)11)7-6(12)13/h3H,1-2H2,(H,8,9)(H,10,11)(H2,7,12,13)/t3-/m0/s1 |
InChIキー |
SAOZKHJCFQSMFB-VKHMYHEASA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=S)S |
正規SMILES |
C(CC(=O)O)C(C(=O)O)NC(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





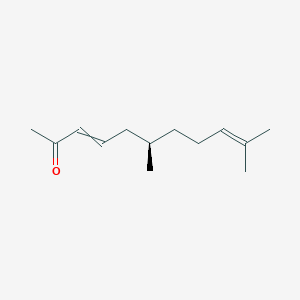
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
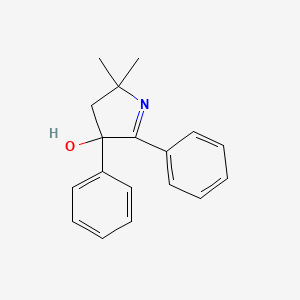
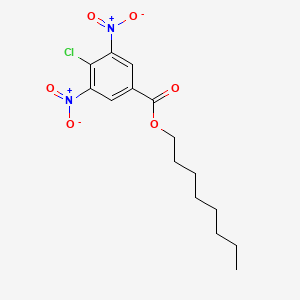

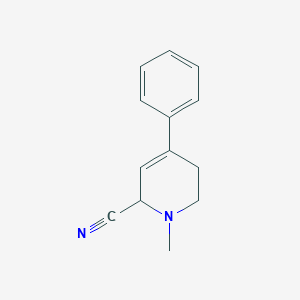


![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)


